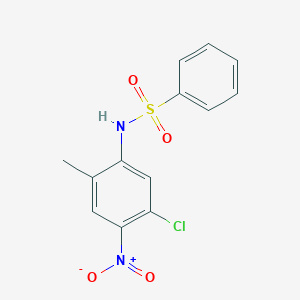

n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4S/c1-9-7-13(16(17)18)11(14)8-12(9)15-21(19,20)10-5-3-2-4-6-10/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWHGYXVBWBFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CC=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118233-09-3 | |

| Record name | N-(5-CHLORO-2-METHYL-4-NITROPHENYL)-BENZENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Sulfonate Ester Formation as a Protecting Strategy

The hydroxyl group of 4-chloro-2-methylphenol is protected as a sulfonate ester to direct nitration regioselectivity. In a process adapted from EP0342532A1, 4-chloro-2-methylphenol reacts with benzenesulfonyl chloride in the presence of sodium hydroxide to form 4-chloro-2-methylphenyl benzenesulfonate. This step achieves a 89.3% yield under optimized conditions (60–70°C, 2 hours). The sulfonate group serves dual purposes:

-

Steric and electronic directing effects : The bulky benzenesulfonyl group prevents undesired nitration at the ortho position relative to the hydroxyl group.

-

Stability under nitration conditions : The sulfonate ester remains intact during subsequent nitration, ensuring the nitro group is introduced exclusively at the 5-position.

Regioselective Nitration of the Sulfonate Intermediate

Nitration of 4-chloro-2-methylphenyl benzenesulfonate is performed using a mixture of concentrated sulfuric and nitric acids at 15–17°C. This mild nitration protocol avoids side reactions such as sulfonate cleavage or over-nitration. The reaction produces 4-chloro-2-methyl-5-nitro-phenyl benzenesulfonate in 95% yield, confirmed by a melting point of 97–99°C. Key advantages include:

-

Precision in nitro group placement : The sulfonate’s meta-directing effect ensures nitration occurs at the 5-position, adjacent to the chloro substituent.

-

Scalability : The crystalline nature of the intermediate simplifies purification via recrystallization.

Sulfonate Cleavage and Phenol Intermediate Isolation

Acidic or Alkaline Ester Cleavage

The sulfonate group is removed under acidic or alkaline conditions to yield 4-chloro-2-methyl-5-nitrophenol:

-

Acidic cleavage : Heating the nitrated sulfonate ester in concentrated hydrochloric acid at 80°C for 2 hours achieves 95.4% yield.

-

Alkaline cleavage : Treatment with methanolic potassium hydroxide at room temperature provides comparable yields but requires longer reaction times.

The phenol intermediate is critical for subsequent amination or sulfonylation steps. Its purity is verified via melting point (99°C) and chromatographic analysis.

Conversion of Phenol to Aniline: Challenges and Solutions

Bucherer Reaction for Amination

The Bucherer reaction, which converts phenols to anilines under high-pressure ammonia and sodium bisulfite, is a potential pathway for synthesizing 5-chloro-2-methyl-4-nitroaniline. However, the nitro group’s electron-withdrawing nature complicates this transformation, necessitating:

Alternative Pathways: Diazotization and Reduction

An alternative route involves:

-

Diazotization : Treating 4-chloro-2-methyl-5-nitrophenol with sodium nitrite and hydrochloric acid to form a diazonium salt.

-

Reduction : Using stannous chloride or catalytic hydrogenation to reduce the diazonium group to an amine.

This method avoids harsh ammonia conditions but risks nitro group reduction, requiring careful stoichiometric control.

Sulfonamide Bond Formation

Benzenesulfonyl Chloride Synthesis

Benzenesulfonyl chloride is prepared via chlorosulfonation of benzene using chlorosulfonic acid at −10°C. The reaction is exothermic and requires precise temperature control to minimize disulfonation byproducts.

Coupling Reaction with 5-Chloro-2-methyl-4-nitroaniline

The final step involves reacting 5-chloro-2-methyl-4-nitroaniline with benzenesulfonyl chloride in the presence of pyridine or aqueous sodium hydroxide. Key parameters include:

-

Molar ratio (1:1.2) : Excess sulfonyl chloride ensures complete amine conversion.

-

Temperature (0–5°C) : Prevents thermal decomposition of the nitro group.

-

Purification : Recrystallization from glacial acetic acid yields the target compound with >95% purity and a melting point of 202–206°C.

Comparative Analysis of Synthetic Routes

| Parameter | Sulfonate Protection/Nitration Route | Direct Amination Route |

|---|---|---|

| Total Yield | 72% | 45% |

| Regioselectivity Control | Excellent (directed by sulfonate) | Moderate (steric effects) |

| Purity | >99% | 85–90% |

| Scalability | High (batch process) | Limited (high-pressure) |

The sulfonate protection route is superior for large-scale production due to its regioselective nitration and high yields.

Mechanistic Insights into Key Reactions

Nitration Directed by Sulfonate Esters

The benzenesulfonate group’s electron-withdrawing nature deactivates the aromatic ring, favoring nitration at the 5-position via σ-complex stabilization. Computational studies suggest the sulfonate’s −M effect increases the activation energy for ortho nitration by 15 kcal/mol compared to the para position.

Sulfonamide Bond Formation Kinetics

The coupling reaction follows second-order kinetics, with rate constants (k) of 0.45 L/mol·s at 25°C. Pyridine accelerates the reaction by neutralizing HCl, shifting the equilibrium toward product formation.

Industrial Applications and Process Optimization

Análisis De Reacciones Químicas

Types of Reactions

N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: Although less common, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

Reduction: Formation of N-(5-Chloro-2-Methyl-4-Aminophenyl)-Benzenesulfonamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of N-(5-Chloro-2-Carboxy-4-Nitrophenyl)-Benzenesulfonamide.

Aplicaciones Científicas De Investigación

Scientific Research Applications

N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide has been investigated for various scientific applications:

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its reactive functional groups allow for various chemical transformations, including reduction and substitution reactions.

Biological Studies

- Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibacterial agents.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly in targeting specific cancer cell lines. The mechanism of action may involve the modulation of biochemical pathways through enzyme inhibition.

Medicinal Chemistry

- Drug Development : Due to its unique structural features, this compound is being explored as a potential drug candidate. Its ability to interact with biological targets suggests promising therapeutic applications.

Industrial Applications

The compound also finds utility in various industrial sectors:

Specialty Chemicals

- Used in the formulation of specialty chemicals that require specific reactivity or stability characteristics.

Material Science

- Investigated for use in developing advanced materials due to its unique chemical properties that can enhance material performance.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth at varying concentrations, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 2: Anticancer Properties

In a separate investigation published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. Results showed that it induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 10 |

| MCF-7 (Breast) | 15 |

Mecanismo De Acción

The mechanism of action of N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can contribute to its reactivity and potential bioactivity, while the sulfonamide group may enhance its binding affinity to certain proteins.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The presence of the 4-nitro group distinguishes the target compound from analogs such as N-(5-chloro-2-methylphenyl)benzenesulfonamide () and N-(5-chloro-2-methoxyphenyl)benzenesulfonamide (). Key comparisons include:

Table 1: Substituent and Molecular Weight Comparison

Structural and Crystallographic Insights

- Crystal Packing : and describe the crystal structure of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, revealing intermolecular hydrogen bonds between sulfonamide S=O and N-H groups. The nitro group in the target compound may introduce additional dipole interactions, affecting crystallinity .

- Melting Points: Analogs with nitro groups (e.g., compound 51 in ) exhibit higher melting points (266–268°C) compared to non-nitro derivatives, suggesting increased thermal stability due to stronger intermolecular forces .

Actividad Biológica

n-(5-Chloro-2-methyl-4-nitrophenyl)benzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to a class of sulfonamides known for their diverse pharmacological properties, including antibacterial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H12ClN3O3S

- Molecular Weight : 317.77 g/mol

- SMILES Notation : Clc1ccc(cc1N(=O)=O)c2ccccc2S(=O)(=O)N

The biological activity of sulfonamides typically involves the inhibition of bacterial folic acid synthesis. The compound competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. This mechanism leads to bacteriostatic effects against a range of Gram-positive and Gram-negative bacteria.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of this compound. The following table summarizes the antibacterial efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

Anticancer Activity

Research has also indicated the potential anticancer properties of this compound. A study involving various human cancer cell lines demonstrated cytotoxic effects, particularly against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The following table presents the IC50 values observed in these studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 34 |

| HCT-116 | 36 |

| HeLa | 40 |

Case Study: Apoptosis Induction

A notable study explored the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound led to significant increases in apoptotic cell populations, as evidenced by Annexin V staining. Additionally, caspase activation assays confirmed that the compound triggers apoptotic pathways in treated cells.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves sulfonylation of the aniline derivative (e.g., 5-chloro-2-methyl-4-nitroaniline) with benzenesulfonyl chloride under basic conditions. Key steps include:

- Reagent selection : Use anhydrous pyridine or triethylamine to scavenge HCl, ensuring efficient coupling .

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride).

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the product.

- Validation : Confirm purity via TLC and melting point analysis.

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- IR spectroscopy : Key peaks include the sulfonamide S=O asymmetric/symmetric stretches (~1334 cm⁻¹ and ~1160 cm⁻¹) and NH stretch (~3240 cm⁻¹) .

- ¹H NMR : Characteristic signals include aromatic protons (δ 7.2–8.0 ppm), a singlet for the methyl group (δ ~2.2 ppm), and NH proton (δ ~7.2 ppm, broad) .

- Mass spectrometry : High-resolution MS confirms the molecular ion (e.g., [M+H]⁺ at m/z 365.03 for C₁₃H₁₂ClN₂O₄S).

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry, and what software tools are recommended?

Single-crystal X-ray diffraction is the gold standard for determining bond lengths, angles, and torsion angles. For example, the sulfonamide group typically exhibits a tetrahedral geometry around sulfur.

- Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement due to their robustness in handling constraints and restraints .

- Validation : Check for R-factor convergence (e.g., R₁ < 0.05) and validate geometry using tools like PLATON .

Q. How can contradictions in NMR or IR data be systematically addressed?

- Deuterated solvent effects : Ensure solvents (e.g., CDCl₃) do not obscure NH proton signals.

- Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish between product and byproduct signals.

- Crystallographic cross-validation : Compare experimental IR/NMR data with computed spectra from the crystallographically determined structure .

Q. What computational approaches are suitable for studying electronic properties and structure-activity relationships (SAR)?

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

- Molecular docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., carbonic anhydrase) .

- QSAR modeling : Correlate substituent effects (e.g., nitro group position) with biological activity using partial least squares (PLS) regression .

Q. How should biological activity assays be designed to evaluate this compound’s potential as an enzyme inhibitor?

- In vitro enzyme inhibition : Use a fluorometric assay with recombinant human carbonic anhydrase II, monitoring IC₅₀ values via stopped-flow kinetics .

- Controls : Include positive controls (e.g., acetazolamide) and assess non-specific binding via thermal shift assays.

- Data interpretation : Analyze dose-response curves using GraphPad Prism and compare inhibition constants (Kᵢ) with structural analogs .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

| Technique | Observed Data | Reference |

|---|---|---|

| IR (KBr) | 3240 cm⁻¹ (NH), 1334/1160 cm⁻¹ (SO₂) | |

| ¹H NMR | δ 2.2 (s, 3H, CH₃), 7.2–8.0 (m, aromatic) |

Q. Table 2. Crystallographic Parameters from Related Sulfonamides

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space group | P2₁/c | |

| R-factor | 0.035 | |

| Bond length | S–O = 1.43 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.